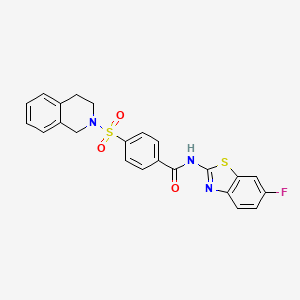

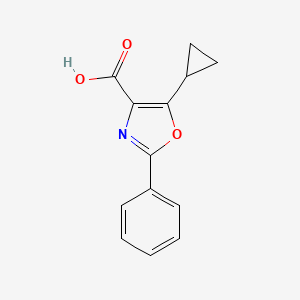

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

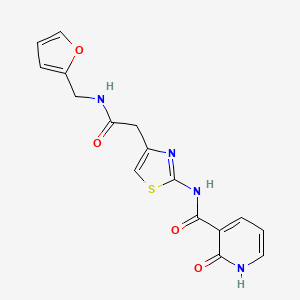

The compound "N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide" is a fluorine-containing benzamide analog. It is part of a class of compounds that have been synthesized for various biological applications, including imaging of sigma2 receptors in solid tumors using positron emission tomography (PET) , as well as potential anticancer , anti-inflammatory, and psychotropic activities .

Synthesis Analysis

The synthesis of related benzamide analogs involves multiple steps, including acyl chlorination, coupling reactions, and cyclization processes. For instance, the synthesis of fluorine-18 labeled benzamide analogs for PET imaging involves the displacement of a mesylate precursor with [18F]fluoride . Similarly, benzothiazole and quinoline fused bioactive compounds are synthesized using substituted acetoacetanilides with p-TSA as a catalyst, yielding high product percentages . The synthesis of N-substituted benzamide derivatives is characterized by NMR, IR spectroscopy, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods. For example, a single crystal X-ray study was reported for N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide to determine its conformational features . The molecular docking studies have also been used to investigate the mode of interaction and binding affinity of these compounds, which is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of benzamide analogs includes their ability to undergo sulfonylation and cyclization reactions under visible light, using sulfonyl chloride as a reagent . These reactions are significant for the development of compounds with potential antitumor activity. Additionally, the transformation of thioamide derivatives into highly fluorescent amide analogs in the presence of Hg2+ ions has been observed, indicating the chemodosimetric properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide analogs are influenced by their molecular structure. The presence of fluorine atoms and sulfonyl groups affects the lipophilicity and potency of these compounds. For example, sulfone derivatives were found to be more lipophilic but less potent than their corresponding sulfonamides . The physicochemical characterization of these compounds includes NMR, IR spectroscopy, and elemental analysis, which help in understanding their biological activities . The ligand coordination to metal ions through nitrogen and oxygen atoms has been characterized, affecting their antibacterial activities .

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3S2/c24-18-7-10-20-21(13-18)31-23(25-20)26-22(28)16-5-8-19(9-6-16)32(29,30)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGZGEZOLDQZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)

![5-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B3020200.png)

![N-(4-isopropylphenyl)-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3020202.png)

![2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3020204.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)